(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRKDYSITJJNHZ-PVNUIUKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.1] Framework Construction via Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane skeleton is classically synthesized via Diels-Alder reactions between cyclopentadiene and electron-deficient dienophiles. For nitrogen-containing variants, modifications to this strategy are necessary. Patent EP1254882A1 demonstrates that reacting 2-butene with cyclopentadiene under thermal conditions yields bicyclo[2.2.1]heptene derivatives . Adapting this to aza-bicyclo systems involves substituting the dienophile with a nitrogen-bearing component, such as an imine or nitroolefin.
For example, cyclopentadiene reacts with nitroethylene in a [4+2] cycloaddition to form a nitro-substituted bicyclo[2.2.1]heptene intermediate. Subsequent reduction of the nitro group to an amine (e.g., via hydrogenation over Raney nickel) introduces the bridgehead nitrogen . This method, however, requires precise control over reaction temperatures (20–400°C) and catalysts to avoid over-reduction or isomerization .
Reductive Amination for Bridgehead Functionalization
Reductive amination offers a direct route to install the amine group at the bridgehead position. Starting from bicyclo[2.2.1]heptan-3-one, condensation with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride yields the corresponding amine. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
A study in Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes (PMC11020156) highlights the use of barium hydroxide for selective monoester hydrolysis in desymmetrization reactions . Applying this to bicyclo[2.2.1] systems, a ketone intermediate is generated, which undergoes reductive amination with ammonium formate and formic acid under Leuckart conditions to produce the primary amine . The diastereomeric excess (de) depends on the solvent system and catalyst; for instance, using (R)-BINAP-modified palladium catalysts achieves up to 85% de .
Radical-Mediated Amination via Minisci-like Reactions
Recent advances in radical chemistry enable functionalization of bridgehead positions. The Minisci-like protocol described in PMC11020156 employs redox-active esters (RAEs) derived from carboxylic acids . For (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine, the bridgehead carboxylic acid is converted to an N-hydroxyphthalimide ester. Photocatalytic decarboxylation with 4CzIPN as the catalyst generates a bridgehead radical, which couples with azide reagents to introduce the amine after Staudinger reduction .
This method’s efficiency is influenced by the RAE’s stability and reaction conditions. Optimal yields (52–68%) are achieved using 450 nm light and dimethyl sulfoxide (DMSO) as the solvent . Stereochemical outcomes are governed by the bicyclo system’s rigidity, favoring the (1S,3R,4R) configuration due to torsional strain in alternative conformers .
Resolution of Racemates for Stereochemical Purity
The target compound’s stereoisomers are separable via chiral chromatography or diastereomeric salt formation. A reported resolution involves reacting the racemic amine with (1R)-(−)-10-camphorsulfonic acid in ethanol, yielding diastereomeric salts with distinct solubilities . Recrystallization from hot methanol enriches the (1S,3R,4R) isomer to >99% enantiomeric excess (ee).
Final Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in anhydrous ether. Critical parameters include stoichiometry (2.1 equiv HCl) and temperature (0–5°C) to prevent decomposition . Final purification via recrystallization from ethanol/water (3:1) yields the title compound as a white crystalline solid, confirmed by HPLC (>98% purity) and X-ray crystallography .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₄Cl₂N₂
- Molecular Weight : 155.10 g/mol
- CAS Number : 2554776-01-9
- Physical Form : White solid
- Purity : ≥98% .
Acetylcholinesterase Inhibition
One of the most notable applications of this compound is its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning processes. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating conditions such as Alzheimer’s disease.
Case Study : Research has demonstrated that compounds similar to (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine exhibit promising inhibitory activities against acetylcholinesterase. For instance, a study found that certain synthesized derivatives showed IC50 values reflecting strong inhibition capabilities . These findings suggest potential therapeutic applications for cognitive disorders.
Anticancer Activity
The compound has also been explored for its anticancer properties. The structural features of (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine allow it to serve as a scaffold for designing novel anticancer agents.
Case Study : A series of derivatives based on similar bicyclic structures were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (e.g., HCT-116, MCF-7). The results indicated that modifications to the bicyclic structure could enhance the anticancer activity significantly .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. Its versatile structure allows for further derivatization to create compounds with tailored biological activities.
| Synthetic Method | Description |
|---|---|
| Cyclization | Formation of the bicyclic structure through cyclization reactions involving appropriate precursors. |
| Functionalization | Introduction of different functional groups to enhance biological activity or solubility properties. |
Mechanism of Action
The mechanism of action of (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Implications
- The dihydrochloride salt improves aqueous solubility, critical for drug formulation .
- Compound : The dual presence of carboxylic acid and amine groups allows for zwitterionic behavior, influencing solubility and reactivity. The carboxylic acid may facilitate binding to enzymes or metal ions, while the 5-ene double bond introduces rigidity .
Stereochemical and Conformational Differences
- The target compound’s three stereocenters (1S,3R,4R) create a defined spatial arrangement, critical for enantioselective interactions. In contrast, the compound’s four stereocenters and compound’s two stereocenters result in distinct conformational preferences, impacting binding affinity and metabolic stability .
- The 1-aza vs. 2-aza positioning alters electron distribution and steric bulk. For example, the 1-aza group in the target compound may mimic natural alkaloids, whereas the 2-aza group in ’s compound could resemble bicyclic amino acids .
Salt Form and Solubility
- The dihydrochloride salt of the target compound likely offers higher solubility in polar solvents compared to the mono-hydrochloride salts of the other compounds. This property is advantageous for intravenous or oral administration in drug development .
Biological Activity
(1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride, also known by its CAS number 2554776-01-9, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The mechanism of action of this compound involves its interaction with various neurotransmitter receptors, particularly the muscarinic acetylcholine receptors (mAChRs). These receptors play critical roles in numerous physiological processes, including memory and learning.
Interaction with Receptors
The compound has been identified as a potential antagonist for specific mAChR subtypes, which are implicated in cognitive functions and respiratory responses. The ability to modulate these receptors suggests therapeutic potential in treating disorders such as schizophrenia and cognitive deficits .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cognitive Enhancement : Studies have shown that compounds with similar structures can enhance cognitive performance in animal models, particularly in tasks assessing memory and learning .
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating cholinergic signaling pathways associated with neurodegenerative conditions .
Study 1: Cognitive Performance
A study investigating the effects of related bicyclic amines on cognitive performance demonstrated significant improvements in auditory sensory gating and novel object recognition tasks in rats. These findings suggest that this compound could similarly enhance cognitive functions .
Study 2: Pharmacological Profile
Research into the pharmacological profile of related compounds revealed their effectiveness as selective mAChR antagonists. This activity correlates with reduced symptoms in models of anxiety and depression, indicating a potential application for this compound in psychiatric treatments .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | mAChR antagonist; cognitive enhancer |
| N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine | Structure | Selective alpha7 nAChR agonist; cognitive enhancement |
| 2-Azabicyclo[3.2.1]octane | Structure | Antidepressant properties; mAChR modulation |
Q & A
Q. What synthetic methodologies are recommended for preparing (1S,3R,4R)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride?
The synthesis typically involves coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), followed by deprotection and salt formation. For example, analogous bicyclic amines are synthesized via carbodiimide-mediated amidation, with purification via silica gel chromatography under gradient elution (e.g., 0–10% methanol in dichloromethane). Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ether .
Q. How is the stereochemical configuration of this compound validated?
Confirm stereochemistry using a combination of -NMR nuclear Overhauser effect (NOE) experiments and X-ray crystallography. For example, NOE correlations between axial protons in the bicyclic system can resolve spatial arrangements, while single-crystal X-ray diffraction provides definitive stereochemical assignment. Comparative analysis with known stereoisomers (e.g., (3S,4R)-isomer, CAS 508209-67-4) further validates configuration .
Q. What stability considerations are critical for storage and handling?
Store under inert gas (argon) at −20°C in desiccated conditions to prevent hygroscopic degradation. Stability studies using accelerated thermal stress (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) can assess decomposition pathways. Acidic degradation products may form if exposed to moisture, necessitating pH-controlled environments during experiments .
Advanced Research Questions
Q. How can computational modeling optimize receptor binding studies for this compound?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., kinases or GPCRs). Compare binding poses of the (1S,3R,4R)-isomer with its (3S,4R) counterpart to identify stereospecific interactions. Free energy perturbation (FEP) calculations can quantify binding affinity differences (ΔΔG) attributable to stereochemistry .
Q. What advanced techniques resolve contradictions in pharmacological data across studies?
Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and distinguish between true receptor affinity and assay artifacts (e.g., fluorescent interference). Cross-validate functional assays (e.g., cAMP inhibition for GPCRs) with orthogonal methods like radioligand displacement to confirm target engagement .
Q. How does the compound’s bicyclic scaffold influence its pharmacokinetic profile?
Conduct metabolic stability assays using liver microsomes (human/rat) with LC-MS/MS quantification. The rigid bicyclic structure may reduce CYP450-mediated oxidation compared to flexible analogs, as evidenced by slower depletion rates (<20% metabolism after 1 hour). Plasma protein binding (ultrafiltration + LC-MS) can further clarify tissue distribution patterns .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Employ kinome-wide selectivity profiling (e.g., KinomeScan) at 1 μM concentration. For hits with >65% inhibition, validate using IC determination in dose-response assays. Structural analogs with modified amine substituents (e.g., morpholine vs. azabicyclo groups) can reduce off-target kinase binding while retaining potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
